Primary Target Divergence: Tegeprotafib's PTPN2/PTP1B Inhibition vs. SHP2 Inhibitors
The most fundamental distinction for procurement is the primary molecular target. Tegeprotafib inhibits PTPN2 (TC-PTP) and PTP1B with reported IC50 values of 4.4 nM and a range of 1-10 nM, respectively . In stark contrast, leading clinical-stage comparators like TNO155 (Batoprotafib), RMC-4630, and JAB-3068 are allosteric inhibitors of SHP2 (encoded by the PTPN11 gene) . The targets are distinct proteins with different roles in signal transduction: PTPN2 negatively regulates JAK-STAT and T-cell receptor signaling, while SHP2 is a positive regulator of the RAS/MAPK pathway downstream of receptor tyrosine kinases (RTKs) [1]. Therefore, Tegeprotafib cannot be substituted for a SHP2 inhibitor, and vice versa, as their intended biological effects and downstream consequences are orthogonal.
| Evidence Dimension | Primary Molecular Target |
|---|---|
| Target Compound Data | PTPN2 (IC50 = 4.4 nM) and PTP1B (IC50 = 1-10 nM) |
| Comparator Or Baseline | TNO155: SHP2 (IC50 = 11 nM) ; RMC-4630: SHP2 (Target); JAB-3068: SHP2 (IC50 = 25.8 nM) |
| Quantified Difference | Targets are non-identical proteins from different phosphatase subfamilies; functional roles are divergent. |
| Conditions | Biochemical assays using recombinant proteins; specific assay details for each compound are per cited references. |
Why This Matters
This defines the scientific question a researcher can ask with this tool; selecting the wrong phosphatase inhibitor will invalidate the entire experimental model.
- [1] New Drug Approvals. Tegeprotafib. Description of PTPN2 function in JAK-STAT and T-cell signaling. View Source
